Teopranitol

Vue d'ensemble

Description

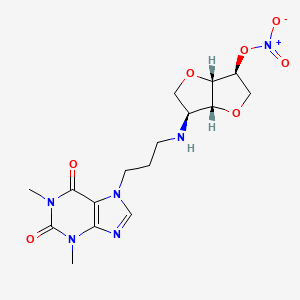

Teopranitol, also known as KC-046, is a coronary vasodilator with a rather selective venous dilatation . It is used for the study of acute myocardial ischemia . The CAS number of this compound is 81792-35-0 .

Molecular Structure Analysis

The molecular weight of this compound is 410.38 and its molecular formula is C16H22N6O7 . The SMILES representation of its structure is [O-]N+C@([H])[C@@]1([H])[C@H]2NCCCN3C4=C(N(C(N(C4=O)C)=O)C)N=C3)=O .Physical and Chemical Properties Analysis

This compound has a molecular weight of 410.38 and a molecular formula of C16H22N6O7 . The exact physical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique

Cardiovascular Research

Teopranitol has been studied for its potential benefits in cardiovascular health, particularly in the context of acute myocardial ischemia. Research has shown that this compound can attenuate ST-segment elevation, a marker of myocardial injury, in animal models of myocardial ischemia, suggesting a protective effect on heart tissue. Furthermore, it has been observed to reduce the loss of creatine phosphokinase-specific activity from ischemic myocardium, indicating improved preservation of myocardial tissue. This suggests that this compound might have significant protective effects in acute myocardial ischemia that are independent of systemic hemodynamic changes (Thiemermann, Smith, & Schrör, 1986).

Blood Volume Distribution in Coronary Patients

This compound has been investigated for its effects on blood volume distribution in patients with coronary heart disease. A study using scintigraphic measurements found that this compound administration led to a significant shift of blood volume from the thoracic region to the abdomen and legs, thereby decreasing the preload of the left ventricle. This suggests that clinical improvements in patients with coronary heart disease treated with this compound may be due to alterations in blood volume distribution (Engberding, Tschakert, Bender, & Rübe, 1984).

Role in Stimulation of Coronary Vascular PGI2

Studies have also focused on this compound's role in stimulating the release of prostacyclin (PGI2)-like antiplatelet activity from isolated bovine coronary arteries and veins. This release was significantly increased in the presence of this compound, indicating that it may have a beneficial effect on coronary vascular health by promoting antiplatelet activity. The research suggests that this effect is obtained at therapeutic concentrations and might explain the antiplatelet actions of organic nitrates like this compound in vitro and ex vivo (Schrör, Ahland, Weiss, & König, 1988).

Influence on Endothelial Function

This compound's effects on endothelial function have also been a subject of research. It was found that endothelial cells influence the vasodilator effects of this compound in isolated arterial segments. This suggests that endothelium-derived relaxant factors may play a role in modulating the arterial vasodilation induced by this compound and other nitrocompounds (Pohl & Busse, 1987).

Mécanisme D'action

Propriétés

IUPAC Name |

[(3S,3aR,6S,6aS)-3-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O7/c1-19-14-11(15(23)20(2)16(19)24)21(8-18-14)5-3-4-17-9-6-27-13-10(29-22(25)26)7-28-12(9)13/h8-10,12-13,17H,3-7H2,1-2H3/t9-,10-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGRRHNMFDROI-YRRQLQLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC3COC4C3OCC4O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81792-35-0 | |

| Record name | Teopranitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081792350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEOPRANITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631R1KON85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

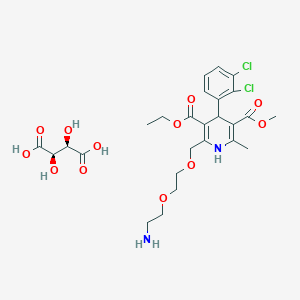

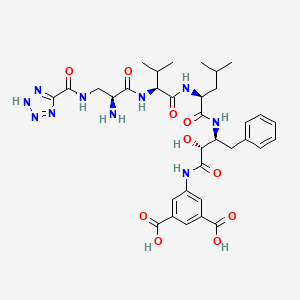

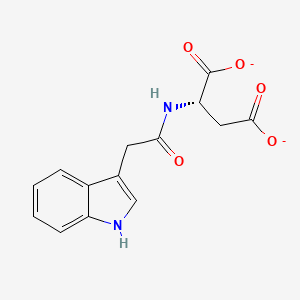

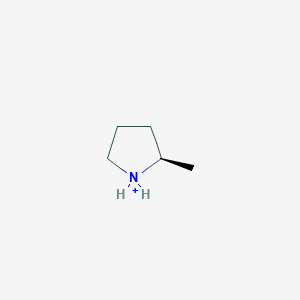

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1231287.png)

![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)

![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)